Methyl 2-bromo-6-(trifluoromethyl)nicotinate

Übersicht

Beschreibung

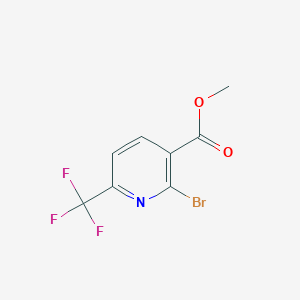

Methyl 2-bromo-6-(trifluoromethyl)nicotinate is a chemical compound with the molecular formula C8H5BrF3NO2 and a molecular weight of 284.03 g/mol It is a derivative of nicotinic acid, featuring a bromine atom and a trifluoromethyl group attached to the pyridine ring

Vorbereitungsmethoden

The synthesis of Methyl 2-bromo-6-(trifluoromethyl)nicotinate typically involves the bromination of 6-(trifluoromethyl)nicotinic acid, followed by esterification. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst. The esterification step involves the reaction of the brominated product with methanol in the presence of an acid catalyst . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Analyse Chemischer Reaktionen

Methyl 2-bromo-6-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 6-(trifluoromethyl)nicotinate derivatives.

Oxidation Reactions: Oxidative conditions can modify the trifluoromethyl group or the pyridine ring, leading to different oxidation products.

Common reagents used in these reactions include sodium borohydride for reductions, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Methyl 2-bromo-6-(trifluoromethyl)nicotinate serves as an important building block in organic synthesis. Its structure allows for various chemical transformations, including:

- Substitution Reactions : The bromine atom can be replaced with other nucleophiles, facilitating the synthesis of diverse derivatives.

- Functional Group Modifications : The trifluoromethyl group can impart unique electronic properties, making the compound suitable for further functionalization.

Table 1: Comparison of Reactivity with Related Compounds

| Compound Name | Reactivity Highlights |

|---|---|

| This compound | High reactivity due to bromine and trifluoromethyl groups |

| Methyl 2-chloro-6-(trifluoromethyl)nicotinate | Lower reactivity compared to brominated analog |

| Ethyl 2-bromo-6-(trifluoromethyl)nicotinate | Similar reactivity but different pharmacokinetics |

Biological Applications

The biological activity of this compound has been explored in several studies, particularly for its potential therapeutic effects:

-

Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. It has shown efficacy against various bacterial strains, making it a candidate for developing new antimicrobial agents. For example, studies have reported minimum inhibitory concentrations (MICs) against:

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 12.5 Escherichia coli 6.25 Pseudomonas aeruginosa 12.5 Bacillus subtilis 6.25 - Enzyme Interaction Studies : The compound is being investigated as a biochemical probe due to its ability to interact with biological macromolecules, potentially influencing cellular pathways related to inflammation and cancer.

Pharmaceutical Development

This compound is also being explored in pharmaceutical research:

- Therapeutic Properties : Preliminary studies suggest that the compound may possess anti-inflammatory and anticancer activities, warranting further investigation into its mechanisms of action and therapeutic potential.

- Agrochemical Applications : The compound's unique properties make it a candidate for developing agrochemicals, particularly in creating effective pesticides or herbicides that target specific biological pathways.

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound:

- A study published in Chemical Communications highlighted its use as a precursor in synthesizing novel nicotinic acid derivatives with enhanced biological activity.

- Research conducted by the Journal of Medicinal Chemistry explored its potential as an anti-inflammatory agent, demonstrating significant inhibition of inflammatory markers in vitro.

- A patent application described methods for synthesizing this compound efficiently, emphasizing its utility as an intermediate in pharmaceutical production.

Wirkmechanismus

The mechanism of action of Methyl 2-bromo-6-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to biological molecules. The exact pathways and targets depend on the specific application and the derivatives formed from this compound .

Vergleich Mit ähnlichen Verbindungen

Methyl 2-bromo-6-(trifluoromethyl)nicotinate can be compared with other similar compounds such as:

- Methyl 6-bromo-2-chloronicotinate

- 2-bromo-5-cyanopyridine

- 4-bromo-2-cyanopyridine

These compounds share structural similarities but differ in the substituents attached to the pyridine ring.

Biologische Aktivität

Methyl 2-bromo-6-(trifluoromethyl)nicotinate is a compound of increasing interest in the field of medicinal chemistry due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 284.03 g/mol. The presence of a bromine atom at the 2-position and a trifluoromethyl group at the 6-position of the pyridine ring contributes to its unique reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors within biological systems. The bromine and trifluoromethyl groups enhance the compound's binding affinity to molecular targets, potentially modulating their activity. This interaction may influence several cellular processes, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could act as an agonist or antagonist at nicotinic receptors, affecting neurotransmission and signaling pathways .

Pharmacological Properties

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties, making it a candidate for further investigation in treating bacterial infections.

- Anticancer Activity : There is ongoing research into its potential as an anticancer agent, with some studies indicating cytotoxic effects against various cancer cell lines .

In Vitro Studies

In vitro studies have shown that this compound can exhibit cytotoxic effects against specific cancer cell lines. For instance, research has demonstrated that derivatives of nicotinic acid can significantly inhibit cell proliferation in human cancer models, suggesting that this compound may share similar properties .

Case Studies

A recent case study published in Molecules explored the synthesis and characterization of this compound using spectroscopic techniques such as NMR and IR spectroscopy. The study highlighted the compound's potential applications in medicinal chemistry, particularly for developing new therapeutic agents targeting specific biological pathways.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Bromine at position 2; trifluoromethyl at position 6 | Antimicrobial, anticancer |

| Methyl 6-bromo-2-chloronicotinate | Chlorine instead of trifluoromethyl | Limited studies available |

| Ethyl 6-bromo-2-(trifluoromethyl)nicotinate | Ethyl ester; similar reactivity | Antimicrobial potential |

Eigenschaften

IUPAC Name |

methyl 2-bromo-6-(trifluoromethyl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF3NO2/c1-15-7(14)4-2-3-5(8(10,11)12)13-6(4)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEEBGPINNABOSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=C(C=C1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60570173 | |

| Record name | Methyl 2-bromo-6-(trifluoromethyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60570173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144740-56-7 | |

| Record name | 3-Pyridinecarboxylic acid, 2-bromo-6-(trifluoromethyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144740-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-bromo-6-(trifluoromethyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60570173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.